molecular formula C18H19N5OS B253892 1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide

1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide

Cat. No. B253892
M. Wt: 353.4 g/mol
InChI Key: NPZBKWKWNTUWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound has received significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation. Additionally, this compound has been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. Furthermore, this compound has been shown to bind to various receptors, including adenosine receptors and dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme or receptor being targeted. Inhibition of CDKs has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of PDEs has been shown to increase the levels of cAMP and cGMP, which can lead to vasodilation, bronchodilation, and anti-inflammatory effects. Binding to adenosine receptors has been shown to modulate neurotransmitter release and neuronal excitability, while binding to dopamine receptors has been shown to modulate reward and motivation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide in lab experiments include its high potency and selectivity for specific enzymes and receptors, as well as its well-established synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide. One direction is to further optimize the compound's pharmacokinetic properties to improve its efficacy and safety in vivo. Another direction is to explore the potential applications of this compound in other fields of scientific research, such as materials science and catalysis. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound on specific enzymes and receptors.

Synthesis Methods

The synthesis of 1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 5-cyano-2-(methylthio)-6-phenylpyrimidin-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry and pharmacology, this compound has been used as a tool compound to study the mechanism of action of various enzymes and receptors.

properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

1-(5-cyano-2-methylsulfanyl-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H19N5OS/c1-25-18-21-15(12-5-3-2-4-6-12)14(11-19)17(22-18)23-9-7-13(8-10-23)16(20)24/h2-6,13H,7-10H2,1H3,(H2,20,24)

InChI Key

NPZBKWKWNTUWBQ-UHFFFAOYSA-N

SMILES

CSC1=NC(=C(C(=N1)N2CCC(CC2)C(=O)N)C#N)C3=CC=CC=C3

Canonical SMILES

CSC1=NC(=C(C(=N1)N2CCC(CC2)C(=O)N)C#N)C3=CC=CC=C3

Origin of Product

United States

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